molecular formula C11H16N2O2 B13625242 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione

Cat. No.: B13625242
M. Wt: 208.26 g/mol
InChI Key: FCBMIUONZQQYGL-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione is a β-diketone derivative featuring a hexane backbone substituted with a 1,3-dimethylpyrazole moiety. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with lanthanides and transition metals, particularly in applications such as luminescent materials and OLEDs. The hexane chain provides flexibility, while the electron-withdrawing pyrazole group enhances the ligand's ability to stabilize metal centers through chelation. The compound’s structural versatility allows for modifications in fluorination and alkyl chain length, influencing its physicochemical and electronic properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)hexane-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-4-5-9(14)6-11(15)10-7-13(3)12-8(10)2/h7H,4-6H2,1-3H3

InChI Key

FCBMIUONZQQYGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CN(N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the condensation of 1,3-dimethyl-1H-pyrazol-4-yl ethanone with hexane-1,3-dione. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in an ether solvent . The choice of solvent and base is crucial for achieving high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring allows for substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione with structurally related β-diketones, focusing on chain length, fluorination, substituent effects, and applications.

Chain Length Variations

Compound Name Chain Length Key Features Impact on Properties
This compound Hexane (C6) Flexible backbone, moderate lipophilicity Enhanced solubility in organic solvents compared to shorter-chain analogs; suitable for forming stable, large metal complexes .
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione Butane (C4) Shorter chain, difluoro substitution Higher crystallinity due to shorter chain; fluorination increases electron-withdrawing effects, improving metal-binding affinity .
5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione Pentane (C5) Methoxy group at position 5 Increased polarity and solubility in polar solvents; methoxy may reduce thermal stability compared to alkyl-substituted analogs .

Fluorination Patterns

Compound Name Fluorination Key Features Impact on Properties
Target Compound Non-fluorinated Relies on pyrazole for electron withdrawal Moderate Lewis acidity; suitable for applications requiring balanced electronic properties .
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (Tb complex ligand) Heptafluoro (C6) Extensive fluorination Strong electron-withdrawing effects enhance luminescence efficiency in terbium complexes; increases oxidative stability .
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (HL1) Trifluoro (C4) Partial fluorination Improves metal-chelation strength compared to non-fluorinated analogs; used in neodymium complexes for near-IR emission .

Substituent Effects on Pyrazole Ring

Compound Name Pyrazole Substituents Key Features Impact on Properties
Target Compound 1,3-Dimethyl Steric hindrance from methyl groups Reduces aggregation in solution; enhances solubility in non-polar solvents .
1-Methyl-1H-pyrazol-4-yl derivatives (e.g., HL2, HL3) 1-Methyl Less steric bulk Favors tighter metal-ligand binding in coordination complexes; used in high-performance luminescent materials .
1-(2-Hydroxy-3,5-dichlorophenyl)-3’-ethyl-1,3-dione (from heterocyclic study) Aromatic substituents Chlorine and hydroxyl groups Introduces antimicrobial activity; shifts application focus to biomedical uses .

Functional Group Modifications

Compound Name Functional Groups Key Features Impact on Properties
Target Compound β-diketone Chelating moiety Ideal for forming octahedral metal complexes; used in optoelectronic materials .
Avobenzone (1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione) Aromatic β-diketone UV-absorbing properties Photostability issues limit applications compared to pyrazole-based analogs; used in sunscreens .
Piperazine-2,3-dione derivatives Cyclic diketone Rigid structure Enhanced anthelmintic activity due to improved lipophilicity and bioavailability .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)hexane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • CAS Number : 27006-76-4
  • Molecular Weight : 198.24 g/mol

Synthesis

The synthesis of this compound involves the reaction of 1,3-dimethylpyrazole with hexane-1,3-dione under specific conditions. The method typically includes the use of solvents like DMF or ethanol and may require a catalyst to enhance yield.

Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines using the MTT assay to determine cell viability post-treatment.

Case Study Findings :

  • In a study involving A549 human lung adenocarcinoma cells, treatment with the compound at a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability compared to untreated controls.
  • The compound exhibited an IC50 value comparable to standard chemotherapeutics such as cisplatin, indicating potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Klebsiella pneumoniae>64No activity
Escherichia coli>64No activity
Staphylococcus aureus>64No activity
Pseudomonas aeruginosa>64No activity

The results indicated that this compound did not exhibit significant antimicrobial activity against the tested Gram-negative bacteria.

The proposed mechanism for the anticancer activity of this compound involves induction of apoptosis in cancer cells through mitochondrial pathways. It is believed that the pyrazole ring contributes to its interaction with cellular targets involved in cell cycle regulation and apoptosis.

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